molecular formula C13H16N2O3 B11726864 Methyl 4-(prolylamino)benzoate

Methyl 4-(prolylamino)benzoate

Cat. No.: B11726864
M. Wt: 248.28 g/mol
InChI Key: DCIIDUWEEGRJPX-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidine-2-amido)benzoate is an organic compound that features a pyrrolidine ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyrrolidine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyrrolidine and subsequent esterification. One common method includes the following steps:

    Amidation: 4-aminobenzoic acid reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The resulting 4-(pyrrolidine-2-amido)benzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield methyl 4-(pyrrolidine-2-amido)benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(pyrrolidine-2-amido)benzoic acid.

    Reduction: 4-(pyrrolidine-2-amino)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyrrolidine-2-amido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(pyrrolidine-2-amido)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(pyrrolidine-2-amido)benzoate is unique due to the combination of the pyrrolidine ring and the benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 4-(pyrrolidine-2-carbonylamino)benzoate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)9-4-6-10(7-5-9)15-12(16)11-3-2-8-14-11/h4-7,11,14H,2-3,8H2,1H3,(H,15,16)

InChI Key

DCIIDUWEEGRJPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2

Origin of Product

United States

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